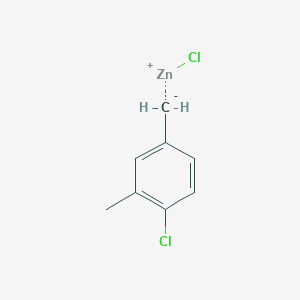
4-Chloro-3-methylbenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is a chemical compound used in various scientific research applications. It is a solution of this compound in Tetrahydrofuran (THF), a commonly used organic solvent.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-chloro-3-methylbenzyl chloride with zinc chloride in the presence of Tetrahydrofuran. The reaction typically involves refluxing the mixture to ensure complete reaction and formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced by scaling up the laboratory synthesis method. This involves using larger reactors and ensuring precise control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity.
化学反应分析
Types of Reactions: 4-Chloro-3-methylbenzylzinc chloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane or alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-Chloro-3-methylbenzaldehyde or 4-Chloro-3-methylbenzoic acid.
Reduction: 4-Chloro-3-methylbenzyl alcohol or 4-Chloro-3-methylbenzene.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-methylbenzylzinc chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of fine chemicals and materials.
作用机制
The compound exerts its effects through its ability to act as a nucleophile or electrophile in chemical reactions. The zinc atom in the compound coordinates with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being studied.
相似化合物的比较
Benzylzinc chloride
Phenylzinc chloride
4-Methylbenzylzinc chloride
属性
分子式 |
C8H8Cl2Zn |
|---|---|
分子量 |
240.4 g/mol |
IUPAC 名称 |
1-chloro-4-methanidyl-2-methylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
YZRFMEVWTGAKNE-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)[CH2-])Cl.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-oxo-6-[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]hexanoic acid](/img/structure/B15362424.png)
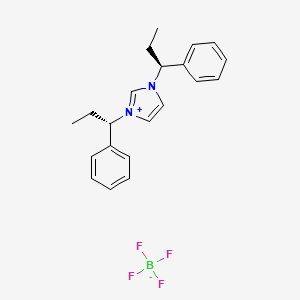
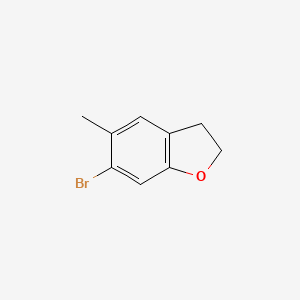


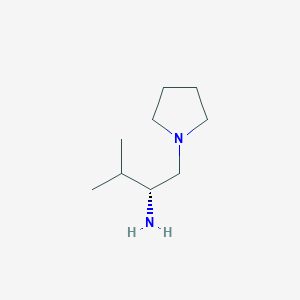
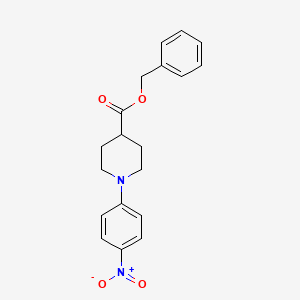
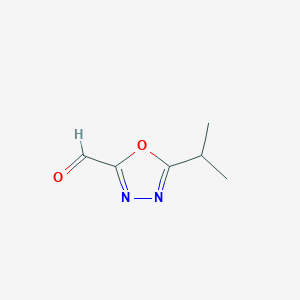
![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)
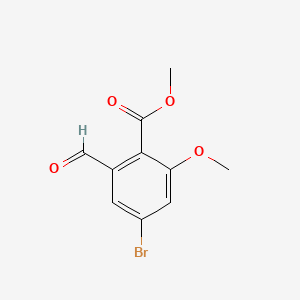
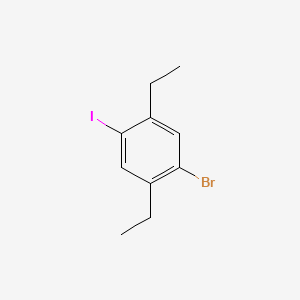
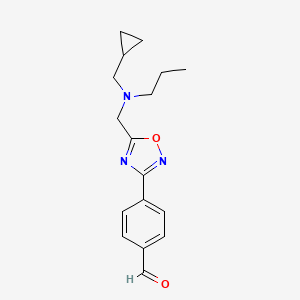
![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)
